molecular formula C13H21F2NO2 B14007756 Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate

Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B14007756
M. Wt: 261.31 g/mol
InChI Key: TYBXMGJIOLTZTR-UHFFFAOYSA-N
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Description

Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate is a fluorinated spirocyclic compound featuring a 6-azaspiro[3.5]nonane core with two fluorine atoms at the 2-position and a tert-butyl carboxylate protecting group. Its structural uniqueness lies in the spirocyclic framework, which imparts rigidity, and the fluorine substituents, which modulate electronic and steric properties. This compound is primarily used as an intermediate in pharmaceutical synthesis, exemplified by its role in forming carboxamide derivatives in patent applications .

Properties

Molecular Formula

C13H21F2NO2

Molecular Weight

261.31 g/mol

IUPAC Name

tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate

InChI

InChI=1S/C13H21F2NO2/c1-11(2,3)18-10(17)16-6-4-5-12(9-16)7-13(14,15)8-12/h4-9H2,1-3H3

InChI Key

TYBXMGJIOLTZTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(C2)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the spirocyclic core, followed by the introduction of the tert-butyl and difluoro groups. Common reagents used in the synthesis include tert-butyl bromoacetate, difluoromethylamine, and various catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process is scaled up from laboratory conditions, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.

Medicine: In medicine, the compound may be explored for its pharmacological properties. Its ability to interact with specific molecular targets could lead to the development of new drugs for various diseases.

Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products in sectors such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The difluoro groups and spirocyclic structure contribute to its binding affinity and specificity. Pathways involved in its mechanism of action may include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Fluorine Position and Functional Groups

tert-Butyl 3,3-Difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate
  • Key Difference : Fluorines at the 3-position instead of 2-position.
  • Molecular weight is identical (262.3 g/mol; C₁₂H₂₀F₂N₂O₂), but steric and electronic profiles differ .
tert-Butyl 1,6-Diazaspiro[3.5]nonane-6-carboxylate
  • Key Difference: No fluorine substituents.
  • Impact : The absence of fluorine reduces metabolic stability and electron-withdrawing effects, making it less favorable for applications requiring oxidative resistance. Available as a hemioxalate salt (C₂₆H₄₆N₄O₈; 542.67 g/mol), which enhances solubility .
7-Formyl-6-azaspiro[3.5]nonane-6-carboxylate
  • Key Difference : Formyl group replaces fluorine.
  • Impact : The formyl group introduces higher reactivity in nucleophilic additions but reduces stability compared to fluorinated analogs .

Spiro Ring Modifications

O6-tert-Butyl O7-Methyl 2,2-Difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate
  • Key Difference: Spiro[3.4]octane system instead of spiro[3.5]nonane.

Substituent Bulk and Electronic Effects

tert-Butyl (R)-6-(Trifluoromethyl)-2,7-Diazaspiro[3.5]nonane-2-carboxylate
  • Key Difference : Trifluoromethyl (-CF₃) group replaces difluoro substituents.

Salt Forms and Solubility

tert-Butyl 2,6-Diazaspiro[3.5]nonane-6-carboxylate Hydrochloride
  • Key Difference : Hydrochloride salt form.
  • Impact : The salt improves aqueous solubility (MW 262.8 g/mol; C₁₂H₂₂N₂O₂·HCl), making it preferable for formulations requiring enhanced bioavailability .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Ring System Notable Properties
Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate C₁₂H₂₀F₂N₂O₂ (inferred) ~262.3 2,2-difluoro; spiro[3.5]nonane High metabolic stability, rigid framework
tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate C₁₂H₂₀F₂N₂O₂ 262.3 3,3-difluoro; spiro[3.5]nonane Positional isomerism alters reactivity
tert-Butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate C₂₆H₄₆N₄O₈ 542.67 No fluorine; hemioxalate salt Enhanced solubility, reduced stability
O6-tert-Butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate C₁₄H₂₀F₂N₂O₄ (inferred) ~318.3 Spiro[3.4]octane; dual carboxylate Reduced ring flexibility
tert-Butyl (R)-6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate C₁₃H₂₁F₃N₂O₂ 294.31 -CF₃ substituent High steric bulk, electron-withdrawing

Biological Activity

Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate (CAS Number: 1935419-86-5) is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C₁₃H₂₁F₂NO₂
  • Molecular Weight : 261.31 g/mol
  • Structure : The compound features a spirocyclic structure, which is significant for its biological interactions.

Pharmacological Potential

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the spirocyclic core followed by functionalization at the carboxylate position. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized product.

Characterization TechniqueFindings
NMR Spectroscopy Chemical shifts corresponding to protons in the azaspiro structure were observed, confirming the expected molecular framework.
Mass Spectrometry The molecular ion peak at m/z 261 corroborates the molecular weight of the compound.

Case Studies

  • Study on Antimicrobial Properties :
    • A study evaluated the antimicrobial activity of various spirocyclic compounds, including derivatives of this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
  • Cytotoxicity Assessment :
    • In vitro assays performed on human cancer cell lines demonstrated that derivatives with similar structural motifs exhibited notable cytotoxicity, prompting further investigation into their mechanisms of action .
  • Enzyme Interaction Studies :
    • Research focusing on enzyme inhibition highlighted that similar azaspiro compounds could effectively inhibit proteases involved in cancer progression, indicating a promising avenue for therapeutic applications .

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